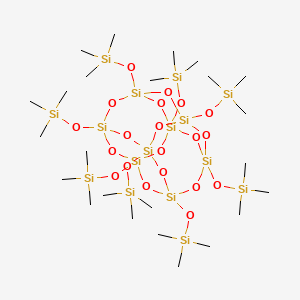
1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95%
Descripción general
Descripción
1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% (MTICA-95) is an organic molecule used in a variety of laboratory experiments, such as in the synthesis of other molecules and as a catalyst for chemical reactions. It is a white, odorless, crystalline solid with a melting point of about 120 °C. MTICA-95 is a derivative of the naturally occurring amino acid histidine and is used in many scientific applications due to its unique structure and properties.
Aplicaciones Científicas De Investigación
1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% is widely used in scientific research due to its unique structure and properties. It has been used as a catalyst in the synthesis of other molecules and as a reagent in a variety of laboratory experiments. It has also been used in the synthesis of pharmaceuticals, such as anti-cancer drugs, and in the synthesis of complex organic compounds.
Mecanismo De Acción
Target of Action
The primary targets of 1-Methyl-5-thioureido-1H-imidazole-4-carboxamide are currently unknown . Imidazoles, the core structure of this compound, are key components in a variety of functional molecules and are utilized in a diverse range of applications . They are often found in pharmaceuticals and agrochemicals .
Mode of Action
Imidazoles are known to interact with their targets through various mechanisms, depending on the functional groups attached to the imidazole ring .
Biochemical Pathways
Imidazole moieties are known to play a role in the biosynthesis of histidine and purines . The imidazole intermediate 5-aminoimidazole-4-carboxamide ribotide (AICAR) is synthesized in both routes but used only in purine biosynthesis .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The stability and efficacy of imidazole derivatives can be influenced by factors such as ph, temperature, and the presence of other compounds .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% in laboratory experiments include its ability to catalyze the formation of new bonds between molecules, its stability and resistance to hydrolysis, and its ability to increase the activity of certain enzymes. The main limitation of using 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% is its cost, as it is relatively expensive compared to other reagents.
Direcciones Futuras
The future directions for 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of complex organic compounds. Additionally, researchers are exploring the possibility of using 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% as a catalyst in the synthesis of pharmaceuticals, such as anti-cancer drugs. Furthermore, researchers are also investigating the potential of using 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% in the synthesis of materials for use in nanotechnology. Finally, researchers are also investigating the potential of using 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% in the development of new catalysts for chemical reactions.
Propiedades
IUPAC Name |
5-(carbamothioylamino)-1-methylimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5OS/c1-11-2-9-3(4(7)12)5(11)10-6(8)13/h2H,1H3,(H2,7,12)(H3,8,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKYYXIZORIEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1NC(=S)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]](/img/structure/B6292238.png)





![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)


